molecular formula C6H8N4O3 B15214937 ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate CAS No. 13581-64-1

ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate

Cat. No.: B15214937
CAS No.: 13581-64-1
M. Wt: 184.15 g/mol
InChI Key: QWRCBKZTRVMCCC-UHFFFAOYSA-N
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Description

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 1H-1,2,4-triazol-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different chemical and biological properties .

Scientific Research Applications

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. These interactions can modulate enzyme activities, receptor functions, and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 2-((1H-1,2,4-triazol-5-yl)amino)-2-oxoacetate can be compared with other triazole derivatives such as:

  • Ethyl 2-((1H-1,2,3-triazol-4-yl)amino)-2-oxoacetate
  • Ethyl 2-((1H-1,2,4-triazol-3-yl)amino)-2-oxoacetate
  • Ethyl 2-((1H-1,2,3-triazol-5-yl)amino)-2-oxoacetate

These compounds share similar structural features but differ in the position of nitrogen atoms within the triazole ring.

Biological Activity

Ethyl 2H-1,2,4-triazol-3-ylcarbamoylformate is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Overview of 1,2,4-Triazole Derivatives

The 1,2,4-triazole ring structure is known for its broad spectrum of biological activities. Compounds containing this ring have been incorporated into various therapeutic agents used in clinical settings. For instance, triazole derivatives are utilized as antifungal agents (e.g., itraconazole), antiviral agents (e.g., ribavirin), and anticancer drugs (e.g., letrozole) .

Antimicrobial Activity

Triazole derivatives exhibit notable antimicrobial properties against a variety of pathogens. This compound has shown effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. In a study evaluating the antibacterial activity of various triazole derivatives, compounds with specific substitutions demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli1020
Compound AS. aureus525
Compound BBacillus subtilis1518

Anticancer Activity

Triazole derivatives have been investigated for their potential anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay revealed that this compound significantly reduces cell viability in human melanoma and breast cancer cell lines .

Table 2: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)Selectivity Index
Melanoma (IGR39)12High
Breast Cancer (MDA-MB-231)15Moderate
Pancreatic Cancer (Panc-1)20Low

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines in vitro. The mechanism involves the downregulation of NF-kB signaling pathways .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Indian researchers synthesized various triazole derivatives and evaluated their antibacterial properties against clinical isolates of E. coli and S. aureus. The results indicated that compounds with specific functional groups showed enhanced antibacterial activity compared to traditional antibiotics .
  • Case Study on Anticancer Properties : Research published in a peer-reviewed journal demonstrated that this compound exhibited selective cytotoxicity against melanoma cells while sparing normal cells. This selectivity suggests a promising avenue for developing targeted cancer therapies .

Properties

CAS No.

13581-64-1

Molecular Formula

C6H8N4O3

Molecular Weight

184.15 g/mol

IUPAC Name

ethyl 2-oxo-2-(1H-1,2,4-triazol-5-ylamino)acetate

InChI

InChI=1S/C6H8N4O3/c1-2-13-5(12)4(11)9-6-7-3-8-10-6/h3H,2H2,1H3,(H2,7,8,9,10,11)

InChI Key

QWRCBKZTRVMCCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NC=NN1

Origin of Product

United States

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